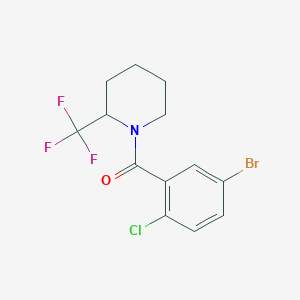
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O and a molecular weight of 238.63 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3-(trifluoromethyl)phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the isopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include alcohols or other reduced derivatives.
科学的研究の応用
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene depends on its specific application and the target molecules it interacts with. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological or medicinal applications are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: Similar structure but lacks the isopropoxy group.
2-Chlorobenzotrifluoride: Similar structure but lacks the isopropoxy group and has different reactivity.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure but lacks the isopropoxy group.
Uniqueness
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene is unique due to the presence of both the isopropoxy and trifluoromethyl groups, which impart specific chemical and physical properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C10H10ClF3O |
|---|---|
分子量 |
238.63 g/mol |
IUPAC名 |
2-chloro-1-propan-2-yloxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14/h3-6H,1-2H3 |
InChIキー |
ZYICKKTWYOEALF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


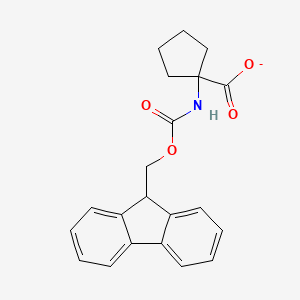
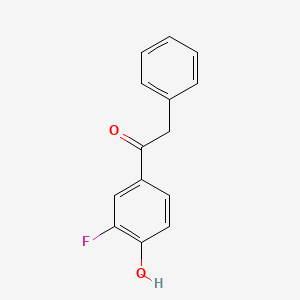
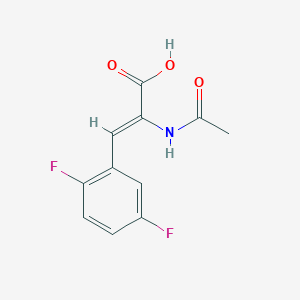
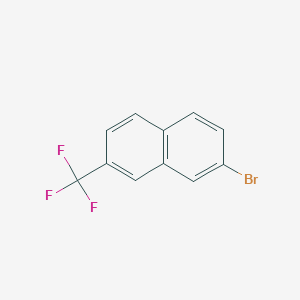
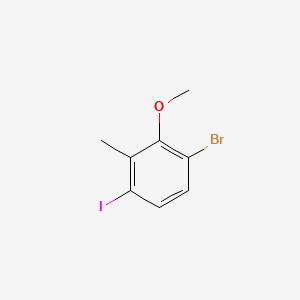
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
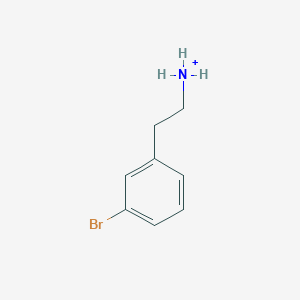
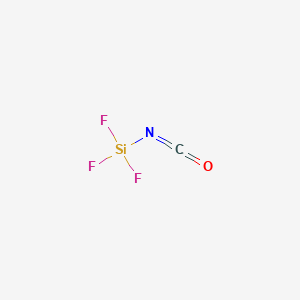
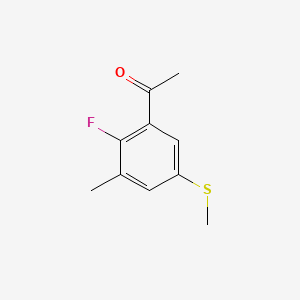
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
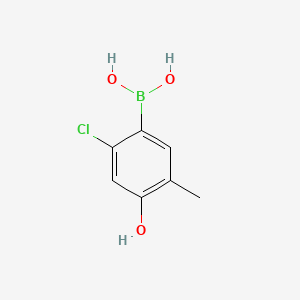
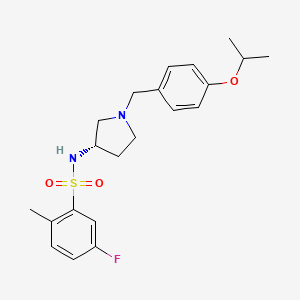
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
